Ibuprofen Alcohol

概述

描述

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ibuprofen alcohol typically involves the reduction of ibuprofen. One common method is the catalytic hydrogenation of ibuprofen in the presence of a palladium catalyst. This process converts the carboxylic acid group of ibuprofen into an alcohol group.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and efficient catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the conversion rate.

化学反应分析

Synthetic Routes for Ibuprofen Production

Ibuprofen is synthesized via catalytic pathways, with ethanol occasionally serving as a solvent or reactant. Two prominent methods are:

Bogdan Route

A three-step enzymatic process developed to reduce waste:

-

Friedel-Crafts Acylation : Isobutylbenzene reacts with propionic acid.

-

Aryl Migration : Intermediate undergoes rearrangement with trimethyl orthoformate.

-

Saponification : Methyl-2-(4-isobutylphenyl)propanoate is hydrolyzed to ibuprofen using KOH.

Reaction Specifications ([Table 2, Source 2]):

| Step | Reactants | Catalyst | Byproducts |

|---|---|---|---|

| Friedel-Crafts | Isobutylbenzene + Propionic acid | None | Water |

| Aryl Migration | 4'-Isobutylpropiophenone + TMOF | None | Dimethoxymethane |

| Saponification | Methyl ester + KOH | Lipase/Mycobacterium smegmatis | Methanol |

BHC Route

A traditional method involving hydrogenation and carbonylation:

-

Friedel-Crafts Acetylation : Isobutylbenzene + acetic anhydride → 4-isobutylacetophenone.

-

Hydrogenation : Acetophenone derivative reduced to alcohol.

-

Carbonylation : Alcohol reacts with CO to form ibuprofen.

Key Data ([Table 1, Source 2]):

-

Hydrogenation uses Raney Nickel (95% efficiency).

-

Carbonylation employs Pd catalysts under high-pressure CO.

Enantioselective Esterification with Ethanol

Ethanol acts as both reactant and solvent in lipase-catalyzed esterification to resolve racemic ibuprofen mixtures ([Source 3]):

Optimal Reaction Conditions

| Parameter | Value | Impact on Reaction |

|---|---|---|

| Ethanol:Ibuprofen | 7:1 molar ratio | Maximizes ester yield (63% conversion) |

| Water Content | 4.8% v/v | Balances enzyme activity |

| Temperature | 45°C | Enhances lipase stability |

| Catalyst | Novozym 435 (160 mg) | Achieves 54% enantiomeric excess (S-ibuprofen) |

Mechanism :

-

Step 1 : Ethanol nucleophilically attacks ibuprofen’s carboxylic acid group.

-

Step 2 : Lipase (Candida antarctica) selectively binds R-enantiomer, leaving S-ibuprofen unreacted.

-

Inhibition : Molecular modeling shows ethanol/water forms dead-end complexes with the enzyme at high concentrations.

Metabolic Interactions with Ethanol

Co-administration of ibuprofen and ethanol induces synergistic hepatotoxicity in HepG2 cells ([Source 1]):

Key Findings

-

Oxidative Stress : Combined exposure increases ROS production by 2.5× compared to individual agents.

-

Cell Viability : 3D spheroids show 40% viability loss after 24h (2 mM ibuprofen + 700 mM ethanol).

-

NF-κB Pathway : Dual exposure overwhelms cell survival signals, triggering apoptosis.

Experimental Data :

| Culture Model | Ibuprofen (mM) | Ethanol (mM) | Viability (%) | ROS Increase |

|---|---|---|---|---|

| 2D Monolayer | 2 | 200 | 65 | 1.8× |

| 3D Spheroid | 2 | 700 | 40 | 2.5× |

Industrial vs. Biochemical Implications

科学研究应用

Pharmacological Background

Ibuprofen is primarily utilized for its analgesic, antipyretic, and anti-inflammatory properties. It is commonly prescribed for conditions such as arthritis, menstrual pain, and headaches. Alcohol, on the other hand, is often consumed recreationally and can affect the metabolism of drugs in the liver.

Synergistic Toxicity: Research Findings

Recent studies have demonstrated that the co-administration of ibuprofen and alcohol can lead to synergistic hepatotoxicity. A notable study utilized 2D and 3D cultured human hepatoma cells (HepG2) to investigate the effects of ibuprofen in conjunction with ethanol (EtOH). The findings revealed that this combination significantly increased oxidative stress, leading to enhanced liver toxicity compared to either substance alone .

Key Findings:

- Increased Hepatotoxicity: The study indicated a marked increase in cell death and morphological changes in hepatocytes when exposed to both ibuprofen and alcohol .

- Mechanisms of Action: Oxidative stress was identified as a primary mechanism underlying this toxicity, with elevated reactive oxygen species (ROS) production observed .

Gastrointestinal Risks

The combination of ibuprofen and alcohol has been linked to an increased risk of gastrointestinal bleeding. A comprehensive analysis involving 1,224 patients hospitalized for acute major upper gastrointestinal bleeding found that regular use of ibuprofen raised this risk significantly among individuals consuming alcohol .

Statistics:

- Regular ibuprofen users who also consumed alcohol had a relative risk of 2.7 for upper gastrointestinal bleeding compared to non-drinkers .

- Heavy drinkers faced an even higher risk, with estimates suggesting up to a fivefold increase in bleeding incidents when combining these substances .

Case Studies and Clinical Observations

Several case studies have documented adverse effects associated with the concurrent use of ibuprofen and alcohol:

- Case Study 1: A patient with chronic pain management who regularly consumed alcohol developed severe gastric ulcers after being prescribed ibuprofen without adequate warnings about potential interactions .

- Case Study 2: An analysis of emergency room visits revealed that many patients presenting with gastrointestinal issues had a history of mixing ibuprofen with high levels of alcohol consumption .

Recommendations for Safe Use

Given the potential risks associated with combining ibuprofen and alcohol, healthcare professionals recommend several precautions:

- Moderation: Patients should be advised to limit alcohol intake while using ibuprofen to reduce the risk of gastrointestinal bleeding and liver damage.

- Monitoring: Regular monitoring for signs of liver toxicity or gastrointestinal distress is essential for patients who require long-term ibuprofen therapy .

- Patient Education: Clear communication regarding the risks associated with mixing these substances can help prevent adverse outcomes.

Tables: Summary of Key Research Findings

作用机制

The mechanism of action of ibuprofen alcohol involves its conversion to ibuprofen in the body. Ibuprofen is a non-selective inhibitor of the cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. By inhibiting these enzymes, ibuprofen reduces inflammation, pain, and fever.

相似化合物的比较

Similar Compounds

Ibuprofen: The parent compound, widely used as an NSAID.

Naproxen: Another NSAID with similar anti-inflammatory and analgesic properties.

Ketoprofen: An NSAID with a similar mechanism of action.

Uniqueness

Ibuprofen alcohol is unique in its potential as a prodrug, offering a different pharmacokinetic profile compared to its parent compound. Its alcohol group allows for various chemical modifications, which can be utilized to develop new pharmaceutical formulations with improved properties.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique properties and reactivity make it a valuable intermediate in organic synthesis and pharmaceutical research. Further studies are needed to fully explore its potential and develop new applications.

生物活性

Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), is often taken to relieve pain, reduce inflammation, and lower fever. Its combination with alcohol, however, raises significant concerns regarding biological activity, particularly in relation to hepatotoxicity and gastrointestinal risks. This article explores the biological activity of ibuprofen when consumed with alcohol, highlighting the mechanisms of toxicity, case studies, and relevant research findings.

Mechanisms of Toxicity

The combination of ibuprofen and alcohol can lead to synergistic hepatotoxicity , primarily through oxidative stress mechanisms. Research indicates that both substances can induce the production of reactive oxygen species (ROS), which contribute to liver cell damage. A study employing human hepatoma cells (HepG2) demonstrated that exposure to ibuprofen and ethanol resulted in increased cell death and morphological changes indicative of toxicity. The study utilized both two-dimensional (2D) and three-dimensional (3D) cultures to assess the effects, revealing that 3D cultures exhibited heightened sensitivity to the toxic effects of the drug-alcohol combination .

Case Studies and Research Findings

-

Synergistic Hepatotoxicity :

- A significant study found that ibuprofen enhances the hepatotoxic effects of ethanol in HepG2 cells. The research involved various concentrations of ibuprofen (0, 0.4, 0.8, and 2 mM) combined with ethanol at concentrations typical for heavy drinkers (200 mM or 700 mM). Results indicated a marked decrease in cell viability with combined exposure compared to either substance alone .

-

Gastrointestinal Risks :

- Regular use of ibuprofen has been linked to an increased risk of upper gastrointestinal bleeding, especially when combined with alcohol. A case-control study involving 1,224 patients revealed that individuals who consumed alcohol while regularly using ibuprofen had a significantly higher risk (relative risk of 2.7) for acute upper gastrointestinal bleeding compared to non-users .

- Increased Risk Factors :

Data Table: Summary of Key Findings

Clinical Implications

The findings underscore the importance of caution when prescribing or consuming ibuprofen alongside alcohol. Given the potential for increased hepatotoxicity and gastrointestinal risks, healthcare providers should advise patients against combining these substances, particularly in populations at risk for liver disease or those who consume alcohol heavily.

属性

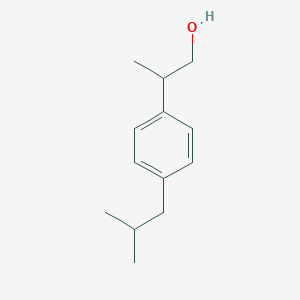

IUPAC Name |

2-[4-(2-methylpropyl)phenyl]propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O/c1-10(2)8-12-4-6-13(7-5-12)11(3)9-14/h4-7,10-11,14H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZXWIWYERZDWOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901270247 | |

| Record name | β-Methyl-4-(2-methylpropyl)benzeneethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901270247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36039-36-8 | |

| Record name | β-Methyl-4-(2-methylpropyl)benzeneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36039-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ibuprofen alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036039368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | β-Methyl-4-(2-methylpropyl)benzeneethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901270247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IBUPROFEN ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/074734J69N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Q1: What is known about the stereoselectivity of the microbial transformation of Ibuprofen to Ibuprofen Alcohol?

A: Research has shown that certain microorganisms, specifically a Nocardia species (strain NRRL 5646), can reduce Ibuprofen to its corresponding alcohol. This biotransformation exhibits R-enantioselectivity, meaning the enzyme responsible preferentially acts on the R-enantiomer of Ibuprofen. Studies using both whole cells and cell extracts of this Nocardia species demonstrated the production of this compound with an enantiomeric excess of 61.2% for the R-enantiomer. []

Q2: Can this compound be further modified by the Nocardia species?

A: Yes, in addition to reducing Ibuprofen to this compound, the Nocardia species can further esterify the alcohol to form the acetate derivative of this compound. [] This highlights the potential for this microorganism to perform multiple enzymatic transformations on Ibuprofen.

Q3: Are there any known applications of this compound in the synthesis of optically active compounds?

A: While this compound itself might not be directly used, its production pathway offers insights into synthesizing optically active Ibuprofen. Research exploring lipase-catalyzed resolution of racemic this compound has shown promise in obtaining the (-)-S-enantiomer of the compound. [] This approach could potentially be further developed for the production of enantiomerically pure Ibuprofen.

Q4: Has the use of Ibuprofen or its derivatives been investigated in the context of gastric ulcers?

A: While Ibuprofen itself is known to potentially cause gastric ulcers, studies have explored the effects of plant extracts on ulcer models induced by various factors, including Ibuprofen. [, ] These studies highlight the complex interplay between various agents and their impact on gastric health, but don't directly focus on this compound's effects on ulcers.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。